2,3-Scd
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Overview
Description
2,3-Scd is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]naphthalene core, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]naphthalene core: This step involves cyclization reactions that form the core structure.
Introduction of functional groups: Various functional groups, such as hydroxyethyl and methylheptan-2-yl, are introduced through substitution reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For facilitating substitution reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, altering cellular responses.
Pathways: The compound could influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3AR,5S,5AS,7S,8AS,8BS)-7-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-5-(METHOXYMETHOXY)DECAHYDRO-AS-INDACEN-3(2H)-ONE : Another compound with a similar core structure but different functional groups.
2,3-Scd: A similar compound with slight variations in functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties.
Properties
CAS No. |
14124-56-2 |
---|---|
Molecular Formula |
C27H50O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol |
InChI |
InChI=1S/C27H50O2/c1-19(2)7-6-8-20(3)23-11-12-24-22-10-9-21(14-17-28)26(4,16-18-29)25(22)13-15-27(23,24)5/h19-25,28-29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
MYDRWTVVYQCTQX-CJPSHIORSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@]3(C)CCO)CCO)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCO)CCO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCO)CCO)C |
Synonyms |
2,3-SCD 2,3-secocholestane-2,3-diol |
Origin of Product |
United States |
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